molecular formula C8H8Cl2S B1461867 3,4-Dichloro-5-methylthioanisole CAS No. 1803845-62-6

3,4-Dichloro-5-methylthioanisole

Cat. No.: B1461867
CAS No.: 1803845-62-6
M. Wt: 207.12 g/mol
InChI Key: ZZFALPRAIBLKQL-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-methylthioanisole can be synthesized through several methods. One common approach involves the methylation of thiophenol, followed by chlorination. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a chlorinating agent like chlorine gas or sulfuryl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylthioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thioether group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or modified thioethers.

    Substitution: Various substituted thioanisole derivatives.

Scientific Research Applications

3,4-Dichloro-5-methylthioanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methylthioanisole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

3,4-Dichloro-5-methylthioanisole can be compared to other thioanisole derivatives such as:

    Thioanisole: The simplest alkyl-aryl thioether, lacking the chlorine and methyl substituents.

    3,5-Dichlorothioanisole: Similar structure but with chlorine atoms at different positions.

    4-Methylthioanisole: Contains a methyl group but no chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

1,2-dichloro-3-methyl-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFALPRAIBLKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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